REACTION_CXSMILES
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CC([O-])(C)C.[K+].[Cl:7][C:8]1[CH:13]=[C:12]([N+]([O-])=O)[CH:11]=[CH:10][N:9]=1.[CH3:17][O:18][CH2:19][CH2:20][OH:21]>>[Cl:7][C:8]1[CH:13]=[C:12]([O:21][CH2:20][CH2:19][O:18][CH3:17])[CH:11]=[CH:10][N:9]=1 |f:0.1|
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Name
|
|
Quantity
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4.214 g
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Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
5.142 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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40 mL
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Type
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reactant
|
Smiles
|
COCCO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction was stirred at ambient temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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ADDITION
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Details
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The resulting oil was diluted with water (200 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
ClC1=NC=CC(=C1)OCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.36 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |